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Compound of Interest

Compound Name:
Ethyl 2-

[(chloroacetyl)amino]benzoate

Cat. No.: B1267578 Get Quote

An In-depth Technical Guide on Ethyl 2-
[(chloroacetyl)amino]benzoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Ethyl 2-[(chloroacetyl)amino]benzoate. Due to the limited availability of

experimental data for this specific compound, this guide combines predicted data with

established knowledge of similar compounds to offer a thorough profile.

Chemical Identity and Structure
Ethyl 2-[(chloroacetyl)amino]benzoate is an organic compound featuring a chloroacetyl

group attached to the amino group of ethyl 2-aminobenzoate. This structure suggests its

potential as a reactive intermediate in organic synthesis, particularly for the introduction of a

protected aminoacetyl moiety.

Table 1: Chemical Identifiers for Ethyl 2-[(chloroacetyl)amino]benzoate
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Identifier Value

Molecular Formula C₁₁H₁₂ClNO₃

IUPAC Name ethyl 2-[(2-chloroacetyl)amino]benzoate

SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CCl

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-5-3-

4-6-9(8)13-10(14)7-12/h3-6H,2,7H2,1H3,

(H,13,14)

InChIKey XTGWPJKSHKMRJJ-UHFFFAOYSA-N

Predicted Physical and Chemical Properties
The following table summarizes the predicted physicochemical properties of Ethyl 2-
[(chloroacetyl)amino]benzoate. These values are computationally derived and provide a

valuable estimation in the absence of experimental data. For comparative purposes,

experimental data for the isomeric compound, Ethyl 4-[(chloroacetyl)amino]benzoate, is also

included where available.

Table 2: Predicted Physicochemical Properties
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Property

Predicted Value for Ethyl
2-
[(chloroacetyl)amino]benz
oate

Experimental Value for
Ethyl 4-
[(chloroacetyl)amino]benz
oate

Molecular Weight 241.67 g/mol 241.67 g/mol

Monoisotopic Mass 241.05057 Da 241.0505709 Da[1]

Melting Point Not available 110-114 °C[2]

Boiling Point Not available Not available

Solubility Not available Not available

XlogP 2.6 1.9[1]

Topological Polar Surface Area 55.4 Å² 55.4 Å²[1]

Hydrogen Bond Donor Count 1 1[1]

Hydrogen Bond Acceptor

Count
3 3[1]

Rotatable Bond Count 5 5[1]

Synthesis
A plausible synthetic route to Ethyl 2-[(chloroacetyl)amino]benzoate involves the N-acylation

of Ethyl 2-aminobenzoate with chloroacetyl chloride. This is a common and generally high-

yielding reaction for the formation of α-chloro-N-arylacetamides.

The following is a generalized experimental protocol based on established methods for the N-

acylation of aromatic amines.[3][4]

Materials:

Ethyl 2-aminobenzoate

Chloroacetyl chloride

A suitable base (e.g., triethylamine, pyridine, or sodium acetate)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or glacial acetic acid)

Ice bath

Standard laboratory glassware and stirring apparatus

Procedure:

Dissolve Ethyl 2-aminobenzoate in the chosen anhydrous solvent in a round-bottom flask

equipped with a magnetic stirrer and placed in an ice bath.

Add the base to the solution.

Slowly add chloroacetyl chloride dropwise to the cooled and stirred solution. Maintain the

temperature below 10°C during the addition.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Upon completion, the reaction mixture is typically worked up by washing with water and a

mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid

chloride and acidic byproducts.

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or

magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography.

Diagram 1: Synthetic Workflow for Ethyl 2-[(chloroacetyl)amino]benzoate
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Caption: A generalized workflow for the synthesis of Ethyl 2-[(chloroacetyl)amino]benzoate.

Predicted Spectral Data
While experimental spectra are not available, predicted mass spectrometry data can be a

useful tool for characterization.

Table 3: Predicted Mass Spectrometry Data
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 242.05785 150.5

[M+Na]⁺ 264.03979 158.0

[M-H]⁻ 240.04329 154.2

[M+NH₄]⁺ 259.08439 168.7

[M+K]⁺ 280.01373 154.9

Data sourced from

PubChemLite, calculated using

CCSbase.[5]

Reactivity and Potential Applications
The primary reactive site in Ethyl 2-[(chloroacetyl)amino]benzoate is the carbon-chlorine

bond of the chloroacetyl group, which is susceptible to nucleophilic substitution. This makes the

compound a valuable intermediate for the synthesis of a variety of derivatives, including those

with potential biological activity. For instance, reaction with various amines or thiols would lead

to the corresponding N-substituted or S-substituted acetamides.

Given the known biological activities of other chloroacetylated aminobenzoates and related

benzothiazole derivatives, it is plausible that Ethyl 2-[(chloroacetyl)amino]benzoate could

serve as a precursor for compounds with applications in drug development, particularly in the

areas of anticancer, antimicrobial, and anti-inflammatory research.[6][7][8]

Diagram 2: Potential Reactivity of Ethyl 2-[(chloroacetyl)amino]benzoate
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Caption: Reactivity of Ethyl 2-[(chloroacetyl)amino]benzoate towards nucleophiles.

Safety and Handling
Specific safety data for Ethyl 2-[(chloroacetyl)amino]benzoate is not available. However,

based on the properties of its isomers and related compounds, it should be handled with care

in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety

glasses, and a lab coat) should be worn. Compounds containing the chloroacetyl moiety are

often irritants.[1][9]

Conclusion
Ethyl 2-[(chloroacetyl)amino]benzoate is a compound with significant potential as a synthetic

intermediate. While experimental data is currently scarce, this guide provides a robust,

predicted profile of its physical and chemical properties, a plausible synthetic route, and an

indication of its potential reactivity and applications. Further experimental investigation is
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warranted to fully characterize this compound and explore its utility in medicinal chemistry and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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